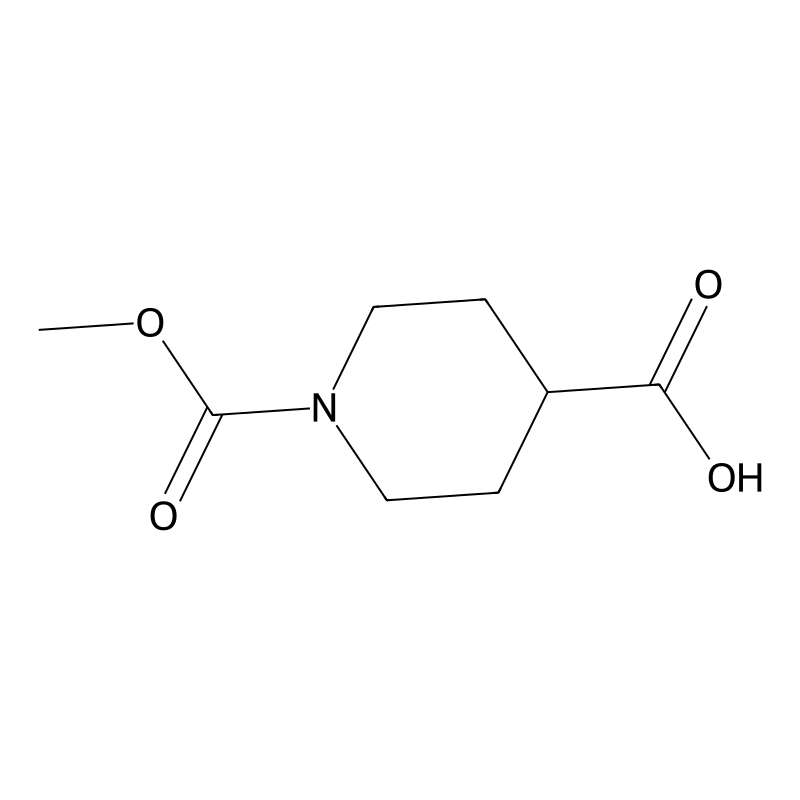

1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by the presence of a methoxycarbonyl group at the first position and a carboxylic acid group at the fourth position of the piperidine ring. Its molecular formula is C8H13NO4, and it has a molecular weight of 187.19 g/mol. This compound is classified under various chemical databases, including PubChem and ChemicalBook, where it is indexed for its structural and chemical properties .

The reactivity of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid primarily involves nucleophilic substitutions and esterification reactions. The carboxylic acid group can undergo typical reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: In certain conditions, it may lose carbon dioxide to form a more reactive intermediate.

Moreover, the methoxycarbonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid .

Research indicates that 1-(Methoxycarbonyl)piperidine-4-carboxylic acid exhibits significant biological activities, particularly in pharmacology. It has been studied for its potential as an intermediate in the synthesis of bioactive compounds. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry .

Several synthetic pathways have been developed for the preparation of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid:

- Direct Synthesis: Starting from piperidine derivatives through carboxylation reactions.

- Functional Group Modification: Utilizing existing piperidine compounds and introducing methoxycarbonyl and carboxylic acid groups via nucleophilic substitution or acylation reactions.

- Multi-step Synthesis: Involving several transformations to build the desired functional groups systematically.

These methods emphasize the versatility of piperidine chemistry and the compound's accessibility for further modifications .

1-(Methoxycarbonyl)piperidine-4-carboxylic acid serves as an important building block in organic synthesis, particularly in:

- Pharmaceutical Development: It is used as an intermediate in synthesizing various medicinal compounds.

- Chemical Research: Employed in studies focusing on piperidine derivatives' properties and reactivities.

Its unique structural features contribute to its utility in developing new therapeutic agents .

Studies on the interactions of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid with biological systems have revealed its potential effects on enzyme activity and receptor binding. These interactions are crucial for understanding its pharmacological profile and guiding future research into its therapeutic applications . Further investigations into its binding affinities and mechanisms of action are ongoing.

Several compounds share structural similarities with 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | Lacks methoxycarbonyl group |

| 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid | C13H21NO6 | Contains tert-butoxycarbonyl group |

| 1-[2-(methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid | C13H15NO5S | Features a benzenesulfonyl moiety |

The uniqueness of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid lies in its specific functional groups that influence its reactivity and biological activity, distinguishing it from other similar compounds .